N-cyclobutyl-2-hydroxy-4-methylbenzamide
Description
N-cyclobutyl-2-hydroxy-4-methylbenzamide is a benzamide derivative characterized by a cyclobutyl group attached to the amide nitrogen, a hydroxyl group at the 2-position, and a methyl group at the 4-position of the benzene ring. The methyl group at the 4-position contributes electron-donating effects via hyperconjugation.
Properties
IUPAC Name |
N-cyclobutyl-2-hydroxy-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-5-6-10(11(14)7-8)12(15)13-9-3-2-4-9/h5-7,9,14H,2-4H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMFSDMRKZAFTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2CCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-2-hydroxy-4-methylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-hydroxy-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with cyclobutylamine to yield this compound.
Reaction Conditions: The reactions are generally carried out under anhydrous conditions with inert atmospheres to prevent moisture from interfering with the reaction. Typical solvents used include dichloromethane or tetrahydrofuran, and the reactions are often conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-2-hydroxy-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Formation of 2-hydroxy-4-methylbenzaldehyde or 2-hydroxy-4-methylbenzoic acid.
Reduction: Formation of N-cyclobutyl-2-hydroxy-4-methylbenzylamine.
Substitution: Formation of halogenated derivatives like 2-hydroxy-4-methyl-5-bromobenzamide.
Scientific Research Applications
N-cyclobutyl-2-hydroxy-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclobutyl-2-hydroxy-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amide groups can form hydrogen bonds with target proteins, influencing their activity and leading to various biological effects. The cyclobutyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural differences between N-cyclobutyl-2-hydroxy-4-methylbenzamide and related benzamides are summarized in Table 1.
Table 1: Structural Comparison of N-Substituted Benzamides
Key Observations:
N-Substituent Effects :
- The cyclobutyl group in the target compound contrasts with aromatic N-substituents (e.g., nitrophenyl, chlorophenyl). Cyclobutyl’s aliphatic nature may reduce rigidity and increase conformational flexibility compared to planar aryl groups.
- Electron-withdrawing groups (e.g., nitro in ) enhance electrophilic substitution resistance, whereas electron-donating groups (e.g., methoxy in 4MNB) activate the ring .
- Benzamide Substituents: Hydroxyl vs. In contrast, the 2-methoxy group in ’s compound enhances lipophilicity and may influence fluorescence via electron-donating effects .
Spectroscopic and Crystallographic Properties
- Hydrogen Bonding : The hydroxyl group is expected to exhibit a broad O-H stretch (3200–3600 cm⁻¹) in IR spectroscopy, absent in methoxy-containing analogues .
- Fluorescence : highlights that methoxy and chloro substituents influence fluorescence intensity. The target’s hydroxyl group may quench fluorescence due to hydrogen bonding or electron withdrawal, whereas methoxy groups could enhance it .
- Crystallography : Compounds with nitro groups (e.g., ’s (I)) exhibit distinct packing modes, such as two molecules per asymmetric unit, likely due to nitro-group interactions. The cyclobutyl group’s steric bulk may similarly affect crystal packing .
Reactivity and Functional Implications
- Steric Effects : The cyclobutyl group may hinder rotational freedom around the amide bond, altering reactivity in substitution or coupling reactions compared to less bulky aryl substituents.
- Electronic Effects : The hydroxyl group’s electron-withdrawing nature could deactivate the benzene ring toward electrophilic attack, whereas methyl and methoxy groups activate specific positions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
